molecular formula C14H17F4NO2 B13252230 4-Benzyl-4-fluoropiperidine,trifluoroaceticacid

4-Benzyl-4-fluoropiperidine,trifluoroaceticacid

Cat. No.: B13252230
M. Wt: 307.28 g/mol
InChI Key: YPYRTUUKHLLLBI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-4-fluoropiperidine, trifluoroacetic acid typically involves the fluorination of benzylpiperidine derivatives. One common method includes the reaction of benzylpiperidine with a fluorinating agent such as Selectfluor under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The use of trifluoroacetic acid as a solvent and catalyst in these reactions helps in achieving high purity and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Benzyl-4-fluoropiperidine, trifluoroacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Benzyl-4-fluoropiperidine, trifluoroacetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Benzyl-4-fluoropiperidine, trifluoroacetic acid involves its interaction with specific molecular targets. The benzyl and fluorine substituents enhance its binding affinity to certain receptors or enzymes, modulating their activity. The trifluoroacetic acid component may act as a catalyst or stabilizer in these interactions, facilitating the compound’s overall effect .

Comparison with Similar Compounds

Uniqueness: 4-Benzyl-4-fluoropiperidine, trifluoroacetic acid is unique due to the combined presence of benzyl and fluorine substituents, which enhance its chemical stability and biological activity. This combination makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C14H17F4NO2

Molecular Weight

307.28 g/mol

IUPAC Name

4-benzyl-4-fluoropiperidine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C12H16FN.C2HF3O2/c13-12(6-8-14-9-7-12)10-11-4-2-1-3-5-11;3-2(4,5)1(6)7/h1-5,14H,6-10H2;(H,6,7)

InChI Key

YPYRTUUKHLLLBI-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(CC2=CC=CC=C2)F.C(=O)(C(F)(F)F)O

Origin of Product

United States

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